molecular formula C8H13N3O4 B8093200 tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate

tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate

Cat. No.: B8093200
M. Wt: 215.21 g/mol
InChI Key: XEMQYXMKQFKBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate: is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a 1,3,4-oxadiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the 1,3,4-oxadiazole ring. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted carbamates and oxadiazoles.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: In biological research, this compound is used to study the effects of oxadiazole derivatives on various biological systems. It can be used as a probe to investigate enzyme activities and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Oxadiazole derivatives have shown promise in the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, modulating their activity. The tert-butyl group can enhance the compound’s stability and bioavailability. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure is not present in the similar compounds listed above, making it a valuable compound for specific research applications.

Properties

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-8(2,3)15-7(13)9-6-11-10-5(4-12)14-6/h12H,4H2,1-3H3,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMQYXMKQFKBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.